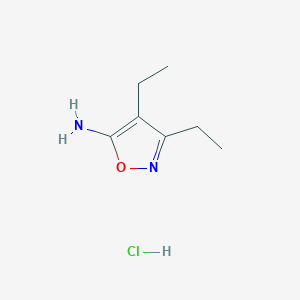
1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone, also known as 4F-POP, is a synthetic compound that belongs to the cathinone family. It is a designer drug that has gained popularity in recent years due to its potential use as a research chemical. The compound is known for its ability to mimic the effects of other psychoactive substances, such as amphetamines and cocaine, making it a subject of interest for scientific research.
Aplicaciones Científicas De Investigación
Application in Antiandrogen Synthesis
A key application of compounds similar to 1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone is in the synthesis of nonsteroidal antiandrogens. The compound 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, a related compound, has been studied for its properties and the determination of the absolute configuration of its active enantiomer. This compound has shown potential in the development of pharmaceuticals targeting hormonal pathways (Tucker & Chesterson, 1988).
Involvement in Asymmetric Synthesis of Antidepressants
Compounds like 1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone are used as intermediates in the asymmetric synthesis of antidepressants. An example is the synthesis of (S)-3-chloro-1-phenyl-1-propanol, which has applications in producing antidepressant drugs. The study of various microbial reductases and their activity towards similar compounds has been pivotal in developing efficient production methods for such pharmaceuticals (Choi et al., 2010).
Use in Radiopharmaceuticals
Another significant application is in the field of radiopharmaceuticals. N-protected 2-amino-1-([18F]fluorophenyl)-1-propanones, structurally related to 1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone, have been investigated as intermediates for synthesizing potential PET-tracers. These tracers are crucial for mapping the adrenergic nervous system, particularly in cardiac applications (Ermert et al., 2000).
Role in Analytical Chemistry
In the realm of analytical chemistry, similar compounds are used in the development of chromatographic techniques. For instance, the separation of flunarizine hydrochloride and its degradation products, including compounds like 1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine, is accomplished using micellar or microemulsion mobile phases. This application is crucial for pharmaceutical analysis and quality control (El-Sherbiny et al., 2005).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(4-propan-2-ylanilino)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO/c1-13(2)14-5-9-17(10-6-14)20-12-11-18(21)15-3-7-16(19)8-4-15/h3-10,13,20H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBWJMAGFFSLCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477334-24-0 |
Source


|
| Record name | 1-(4-FLUOROPHENYL)-3-(4-ISOPROPYLANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl pyrrolidine-1-carboxylate](/img/structure/B2362061.png)

![6-(2,3-Dihydroxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2362067.png)



![2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2362072.png)



![3-hexyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362077.png)

